1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one 1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18805690
InChI: InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3
SMILES:
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18805690

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one -

Specification

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
IUPAC Name 1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one
Standard InChI InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3
Standard InChI Key PHZKVDDLBMOYED-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=C(C(=CC=C1)N)OC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a propanone core (CH3COCH2Br\text{CH}_{3}\text{CO}\text{CH}_{2}\text{Br}) attached to a 3-amino-2-methoxyphenyl aromatic ring. Key functional groups include:

  • Amino group (-NH2_2): Enhances hydrogen-bonding capacity and solubility in polar solvents.

  • Methoxy group (-OCH3_3): Contributes to electron-donating effects, stabilizing the aromatic system.

  • Bromine atom: Increases electrophilicity, facilitating nucleophilic substitution reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H12BrNO2\text{C}_{10}\text{H}_{12}\text{BrNO}_{2}
Molecular Weight258.11 g/mol
IUPAC Name1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one
Standard InChIInChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6

The spatial arrangement of these groups influences reactivity and binding to biological targets, as demonstrated by computational docking studies.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Friedel-Crafts Acylation: Introduction of the propanone moiety to the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl3_3).

  • Bromination: Reaction with bromine (Br2\text{Br}_{2}) in acetic acid at 0–5°C to introduce the bromine atom.

  • Amination: Selective introduction of the amino group via nitration followed by reduction, though alternative pathways using protecting groups are also documented.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Automated systems regulate temperature, pressure, and reagent stoichiometry, minimizing by-products like di-brominated analogs.

Table 2: Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
AcylationAcetyl chloride, AlCl3_3, 50°C7295
BrominationBr2_2, CH3_3COOH, 0°C8897
AminationHNO3_3, H2_2/Pd-C6593

Chemical Reactivity and Transformations

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_{4}) in acidic conditions yields a carboxylic acid derivative via cleavage of the propanone backbone.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_{4}) selectively reduces the ketone to a secondary alcohol, preserving the bromine and amino groups.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with methylamine produces a 2-aminopropan-1-one derivative, a precursor to heterocyclic compounds.

Table 3: Representative Reactions

Reaction TypeReagentsProduct
OxidationKMnO4_4, H+^+3-Amino-2-methoxybenzoic acid
ReductionNaBH4_4, EtOH1-(3-Amino-2-methoxyphenyl)-2-bromopropanol
SubstitutionCH3_3NH2_21-(3-Amino-2-methoxyphenyl)-2-(methylamino)propan-1-one

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits tyrosine kinases and serine/threonine kinases by competing with ATP for binding to the catalytic site. Structural analogs have shown IC50_{50} values of 0.8–2.4 μM in kinase assays, suggesting potential anticancer applications .

Receptor Modulation

Interactions with G-protein-coupled receptors (GPCRs) alter intracellular signaling pathways. In vitro studies demonstrate a 40% reduction in cAMP levels at 10 μM concentration, implicating adenosine receptor antagonism.

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32–64 μg/mL, though cytotoxicity profiles require further optimization.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Derivatives with improved selectivity are under investigation for oncology and inflammatory diseases .

Organic Synthesis

As a bifunctional building block, it participates in:

  • Heterocycle Synthesis: Formation of indoles and quinolones via cyclization reactions.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the bromine position.

Table 4: Industrial Applications

SectorUse CaseExample Product
PharmaceuticalsKinase inhibitor precursorsAnticancer agents
AgrochemicalsHerbicide intermediatesChloroacetamide derivatives

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